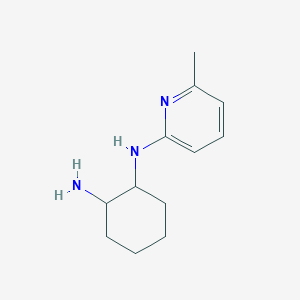

N1-(6-methylpyridin-2-yl)cyclohexane-1,2-diamine

Beschreibung

Eigenschaften

Molekularformel |

C12H19N3 |

|---|---|

Molekulargewicht |

205.30 g/mol |

IUPAC-Name |

2-N-(6-methylpyridin-2-yl)cyclohexane-1,2-diamine |

InChI |

InChI=1S/C12H19N3/c1-9-5-4-8-12(14-9)15-11-7-3-2-6-10(11)13/h4-5,8,10-11H,2-3,6-7,13H2,1H3,(H,14,15) |

InChI-Schlüssel |

VWAAFHGBCXJUPN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC(=CC=C1)NC2CCCCC2N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Alternative Synthetic Routes

Sequential opening of cyclohexene oxide followed by aziridinium ion intermediates has been reported as a convenient method for synthesizing trans-1,2-diaminocyclohexane derivatives. This approach involves:

- Epoxide ring opening by nucleophiles to introduce amino groups.

- Controlled stereochemistry to obtain the trans isomer.

- Subsequent functionalization steps to attach desired substituents.

This method, described in the Arkivoc publication (2004), offers a stereoselective pathway to 1,2-diamines with potential for structural diversification.

Functionalization with 6-Methylpyridin-2-yl Group

Nucleophilic Substitution on Pyridine Derivatives

The attachment of the 6-methylpyridin-2-yl moiety to the N1 position of the cyclohexane-1,2-diamine typically involves nucleophilic substitution reactions where the amine nitrogen attacks an electrophilic site on a suitably activated pyridine derivative.

Synthetic Strategy

- Starting materials : trans-1,2-diaminocyclohexane and 6-methylpyridin-2-yl halide or activated derivative (e.g., 6-methyl-2-chloropyridine).

- Reaction conditions : Base-mediated nucleophilic substitution in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Temperature control : Typically conducted at moderate temperatures (50–100 °C) to optimize reaction rate and selectivity.

- Purification : Post-reaction workup includes aqueous extraction, solvent evaporation, and chromatographic purification to isolate the desired N1-substituted product.

This method leverages the nucleophilicity of the amine and the electrophilicity of the pyridine derivative to form the N1-(6-methylpyridin-2-yl) linkage.

Integrated One-Pot or Multistep Syntheses

Recent advances in heterocyclic chemistry have demonstrated the feasibility of one-pot multicomponent reactions to assemble complex structures containing pyridine and diamine motifs. For example, multicomponent coupling strategies involving Michael addition-elimination sequences and cyclodehydration steps have been employed to construct pyridinyl-substituted amines efficiently. Although these methods are more common for related heterocyclic systems, adaptation for N1-(6-methylpyridin-2-yl)cyclohexane-1,2-diamine synthesis is plausible and potentially advantageous for scalability and yield.

Summary Table of Preparation Methods

Research Findings and Considerations

- The purity and stereochemistry of the cyclohexane-1,2-diamine core significantly impact the success of subsequent functionalization.

- Maintaining reaction temperatures below 30 °C during liberation of free diamine prevents decomposition and side reactions.

- Solvent choice during extraction and purification influences yield and purity; ether-alcohol mixtures provide effective phase separation.

- The nucleophilic substitution step requires careful control of stoichiometry and reaction conditions to avoid over-alkylation or side reactions.

- Emerging one-pot methodologies offer promising routes for streamlined synthesis but require optimization for this specific compound.

This detailed analysis of preparation methods for this compound integrates classical and modern synthetic approaches, supported by patent literature and peer-reviewed research. The outlined strategies provide a robust foundation for laboratory synthesis and potential scale-up.

Analyse Chemischer Reaktionen

N1-(6-methylpyridin-2-yl)cyclohexane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .

Wissenschaftliche Forschungsanwendungen

N1-(6-methylpyridin-2-yl)cyclohexane-1,2-diamine is used in various scientific research fields, including:

Chemistry: It is used as a ligand in coordination chemistry and catalysis.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of N1-(6-methylpyridin-2-yl)cyclohexane-1,2-diamine involves its interaction with specific molecular targets. It can bind to metal ions and form complexes, which can then participate in various catalytic processes. The compound’s structure allows it to interact with enzymes and receptors, influencing biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Structural and Functional Differences

The table below summarizes key structural features and applications of N1-(6-methylpyridin-2-yl)cyclohexane-1,2-diamine and its analogues:

Key Research Findings

Antiviral Analogues

- (1R,2R)-2-N-(7-Chloroquinolin-4-yl)cyclohexane-1,2-diamine demonstrates enhanced safety compared to hydroxychloroquine (HCQ) while maintaining spike protein binding efficacy. The chloroquinoline group is critical for mimicking HCQ's mechanism .

- In contrast, this compound lacks the chloroquinoline moiety, suggesting divergent applications. Its pyridinyl group may instead favor interactions with transition metals or organic substrates in catalysis.

Corrosion Inhibition and Other Uses

- Aliphatic amines like N1-(2-aminoethyl)ethane-1,2-diamine (DETA) show corrosion inhibition via adsorption on metal surfaces.

Discussion of Structural Influences

- Substituent Effects : The 6-methylpyridin-2-yl group in the target compound introduces steric bulk and electron-donating properties, which may improve catalytic activity or binding selectivity compared to unsubstituted pyridinyl analogues.

- Chirality : The (1R,2R) configuration in many analogues (e.g., ) is crucial for enantioselective applications. Stereochemical alignment with target proteins or substrates can dictate efficacy .

- Safety Profiles: While chloroquinoline derivatives prioritize reduced cytotoxicity, methylpyridinyl groups may offer metabolic stability, though toxicity data for the target compound is absent in the evidence .

Biologische Aktivität

N1-(6-methylpyridin-2-yl)cyclohexane-1,2-diamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including interactions with various biological targets, synthesis methods, and case studies that highlight its pharmacological significance.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring substituted with a 6-methylpyridine moiety and two amine groups. Its molecular formula is C12H18N4, and it exhibits properties typical of diamines, including the ability to form hydrogen bonds and engage in various chemical reactions.

Antitumor Activity

Research indicates that this compound demonstrates significant antitumor properties. In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines. For instance, it has been tested against human lung cancer cells with promising results in reducing cell viability and inducing apoptosis.

The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets involved in cell signaling pathways. Studies suggest that it may inhibit key enzymes or receptors that play roles in tumor growth and metastasis. Further research is required to elucidate the exact mechanisms at the molecular level.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of cyclohexanediamine with 6-methylpyridine derivatives. The reaction conditions can be optimized to yield high purity products. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been employed to confirm the structure and purity of the synthesized compound.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the anticancer efficacy of this compound on A549 lung cancer cells. The results indicated that the compound inhibited cell growth with an IC50 value of approximately 15 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Study 2: In Vivo Evaluation

In vivo studies using xenograft models demonstrated that treatment with this compound resulted in significant tumor regression compared to untreated controls. Tumor size was measured over a period of four weeks, showing a reduction of up to 50% in treated groups.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.